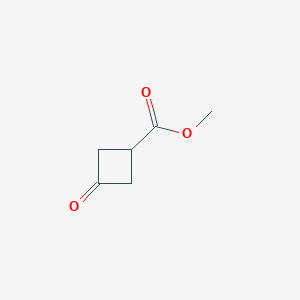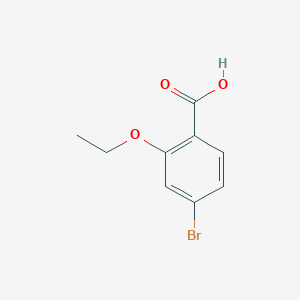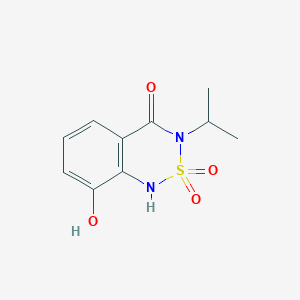
Noralfentanil
Übersicht
Beschreibung
Norsufentanil is a synthetic opioid analgesic and a metabolite of sufentanil. It is known for its potent analgesic properties and is used in various medical applications to manage severe pain. Norsufentanil is part of the 4-anilidopiperidine class of synthetic opioids, which are known for their high potency and efficacy in pain management.
Wissenschaftliche Forschungsanwendungen
Norsufentanil hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung bei der Synthese neuer Opioid-Analoga und -Derivate verwendet.
Biologie: Untersucht wegen seiner Wechselwirkungen mit Opioid-Rezeptoren und seiner Auswirkungen auf die Schmerzmodulation.
Medizin: In klinischen Studien eingesetzt, um neue Schmerzbehandlungstherapien zu entwickeln und die Pharmakokinetik und Pharmakodynamik von Opioid-Analgetika zu verstehen.
Industrie: Bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt.
5. Wirkmechanismus
Norsufentanil entfaltet seine Wirkung, indem es an Opioid-Rezeptoren im gesamten zentralen Nervensystem bindet. Sobald es gebunden ist, öffnet es Kaliumkanäle und hemmt Kalziumkanäle, was zu einer Hyperpolarisation von Neuronen und einer Hemmung der Neurotransmitterfreisetzung führt . Dies führt zu starken analgetischen Wirkungen und Schmerzlinderung. Die primären molekularen Ziele sind die μ-Opioid-Rezeptoren, die für den Großteil der analgetischen Wirkungen verantwortlich sind .
Wirkmechanismus
Target of Action
Noralfentanil, also known as Norsufentanil, is a synthetic opioid analgesic. It predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues .
Mode of Action
This compound binds to the opioid mu-receptors, leading to a variety of effects. The binding of the drug stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in an increase in the patient’s tolerance for pain and a decrease in the perception of suffering, although the presence of the pain itself may still be recognized .
Biochemical Pathways
This compound undergoes extensive metabolism via two major pathways, forming this compound and N-phenylpropionamide . This metabolism is carried out by the cytochrome P4503A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5 . The metabolism of this compound can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that the compound is metabolized by human liver microsomal cyp3a5 in addition to cyp3a4 . This suggests that this compound’s bioavailability may be influenced by factors that affect the activity of these enzymes, such as genetic polymorphisms .
Result of Action
The principal pharmacologic effects of this compound are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . By binding to the opioid mu-receptors, this compound increases the patient’s tolerance for pain and decreases the perception of suffering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of non-specific esterases in blood and tissues throughout the body can affect the duration of action of certain opioids . Additionally, factors that affect the activity of the CYP3A enzymes, such as genetic polymorphisms, can influence the metabolism and hence the action of this compound .
Biochemische Analyse
Biochemical Properties
Noralfentanil undergoes extensive metabolism by cytochrome P4503A4 (CYP3A4) and CYP3A5 . It is metabolized to this compound and N-phenylpropionamide . The enzymes CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. This binding can lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes such as CYP3A4 and CYP3A5 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites such as this compound and N-phenylpropionamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norsufentanil can be synthesized through various chemical reactions. One common method involves the construction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . This method allows for the creation of novel triazole-containing derivatives of norsufentanil, which have been evaluated for their radioligand binding affinities and anti-nociceptive activities .
Industrial Production Methods: Industrial production of norsufentanil typically involves the use of advanced organic synthesis techniques. The process may include multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required standards for medical use. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norsufentanil unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was zur Umwandlung von funktionellen Gruppen führt.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung bestimmter Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Alkylhalogenide und Nucleophile.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann.
Vergleich Mit ähnlichen Verbindungen
Norsufentanil ähnelt anderen synthetischen Opioiden wie Sufentanil, Alfentanil und Fentanyl. Es verfügt jedoch über einzigartige Eigenschaften, die es von diesen Verbindungen abheben:
Eigenschaften
IUPAC Name |
N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZGJWEIWAWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209964 | |
| Record name | Noralfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-18-8 | |
| Record name | Noralfentanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noralfentanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noralfentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORALFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Noralfentanil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Norsufentanil interact with its target and what are the downstream effects?
A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.
Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?
A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.
Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?
A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.
Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?
A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.
Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?
A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)






